molecular formula C16H11BrF2N2O4 B10968941 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(difluoromethoxy)benzohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-4-(difluoromethoxy)benzohydrazide

Cat. No.: B10968941
M. Wt: 413.17 g/mol
InChI Key: XAJFBLOADFLQDV-IFRROFPPSA-N
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Description

N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a brominated benzodioxole ring and a difluoromethoxy-substituted benzohydrazide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 4-(difluoromethoxy)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]benzohydrazide
  • 2-bromo-N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(DIFLUOROMETHOXY)BENZOHYDRAZIDE is unique due to the presence of both brominated benzodioxole and difluoromethoxy-substituted benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H11BrF2N2O4

Molecular Weight

413.17 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-(difluoromethoxy)benzamide

InChI

InChI=1S/C16H11BrF2N2O4/c17-12-6-14-13(23-8-24-14)5-10(12)7-20-21-15(22)9-1-3-11(4-2-9)25-16(18)19/h1-7,16H,8H2,(H,21,22)/b20-7+

InChI Key

XAJFBLOADFLQDV-IFRROFPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC(F)F)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)OC(F)F)Br

Origin of Product

United States

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